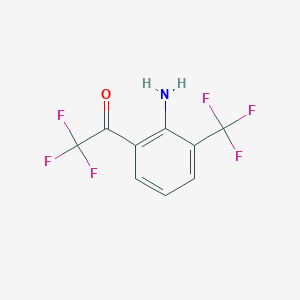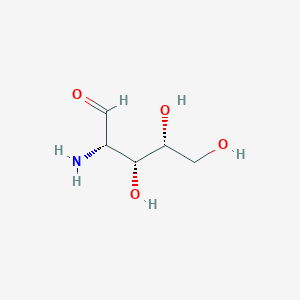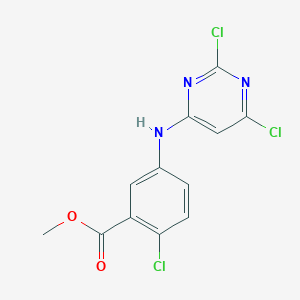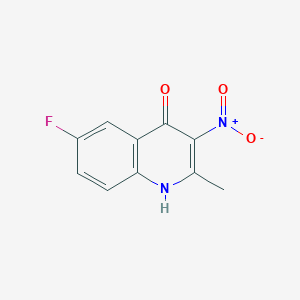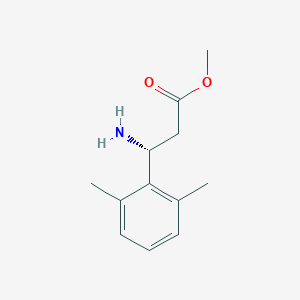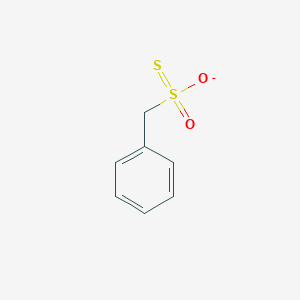
Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethanethiosulfonate is a chemical compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.27 g/mol . It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This compound is often used in scientific research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
Preparation Methods
Phenylmethanethiosulfonate can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonamide, N-hydroxy-, and thiophenol . Another method involves the use of iodine and potassium carbonate in ethanol at 60°C for 6 hours . These methods typically yield high purity phenylmethanethiosulfonate, which is essential for its use in research and industrial applications.
Chemical Reactions Analysis
Phenylmethanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: Phenylmethanethiosulfonate reacts with thiols to form mixed disulfides.
Common reagents used in these reactions include iodine, potassium carbonate, and ethanol . The major products formed from these reactions are mixed disulfides, which are useful in probing the structures of receptor channels .
Scientific Research Applications
Phenylmethanethiosulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenylmethanethiosulfonate involves its reaction with thiols to form mixed disulfides . This reaction is rapid and specific, making it useful in probing the structures of receptor channels. The molecular targets of this compound include the acetylcholine receptor channel, the gamma-aminobutyric acid receptor channel, and lactose permease . The pathways involved in its mechanism of action are primarily related to the formation of mixed disulfides, which are important in various biochemical processes .
Comparison with Similar Compounds
Phenylmethanethiosulfonate is unique in its ability to react specifically and rapidly with thiols to form mixed disulfides . Similar compounds include:
S-Benzyl phenylmethanethiosulfonate: This compound also reacts with thiols to form mixed disulfides and has similar applications in scientific research.
Diphenyl disulfide: This compound is used in similar applications but has different reactivity and properties.
Dibenzyl disulfide: Another similar compound with different reactivity and properties.
Phenylmethanethiosulfonate stands out due to its rapid and specific reaction with thiols, making it highly useful in probing the structures of receptor channels and other biochemical applications .
Properties
Molecular Formula |
C7H7O2S2- |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
benzyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)/p-1 |
InChI Key |
GWYKGNLXVXCFJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=S)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


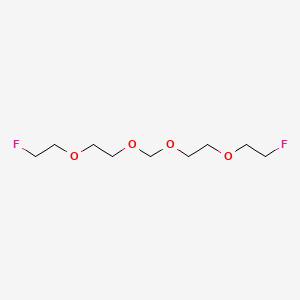

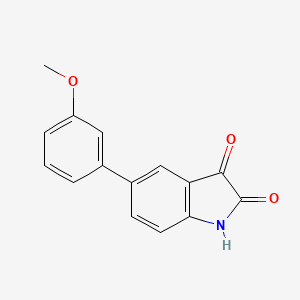
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
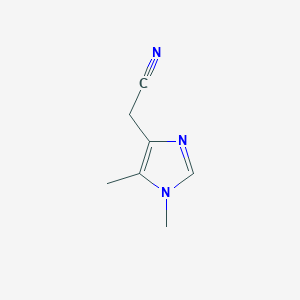
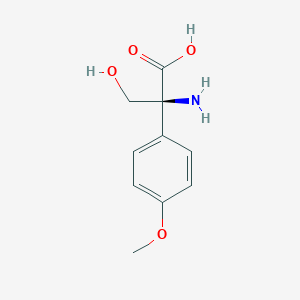
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
